

# Fumarate hydratase-IN-2 sodium salt solubility and preparation

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## Compound of Interest

Compound Name: *Fumarate hydratase-IN-2 sodium salt*

Cat. No.: *B1150021*

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## Technical Support Center: Fumarate Hydratase-IN-2 Sodium Salt

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of **Fumarate hydratase-IN-2 sodium salt**.

## Frequently Asked Questions (FAQs)

Q1: What is **Fumarate hydratase-IN-2 sodium salt**?

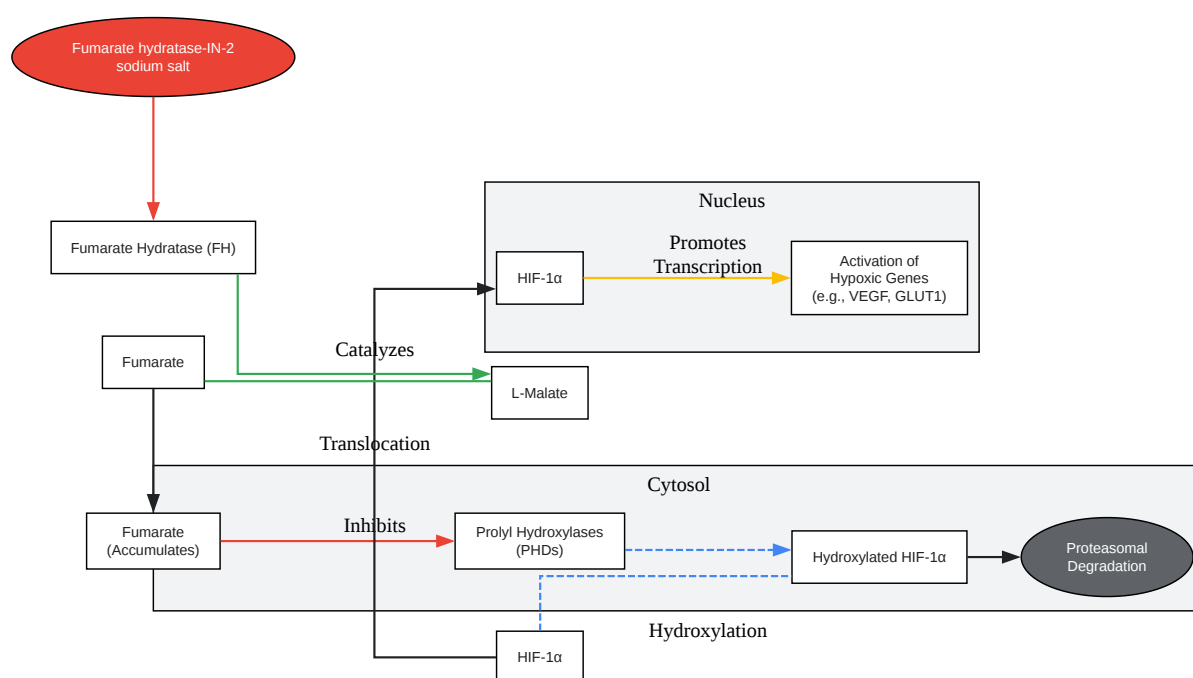
**Fumarate hydratase-IN-2 sodium salt** is a cell-permeable, competitive inhibitor of the enzyme fumarate hydratase (FH).<sup>[1][2][3]</sup> It has a molecular weight of 440.47 g/mol and an inhibitory constant (K<sub>i</sub>) of 4.5 μM for fumarate hydratase.<sup>[2]</sup> This compound is utilized in research to induce nutrient-dependent cytotoxicity and to study the metabolic consequences of FH inhibition.<sup>[1][2]</sup>

Q2: What is the mechanism of action of **Fumarate hydratase-IN-2 sodium salt**?

Fumarate hydratase (FH) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.<sup>[4][5]</sup> By competitively

inhibiting FH, **Fumarate hydratase-IN-2 sodium salt** causes the intracellular accumulation of fumarate.[\[6\]](#)[\[7\]](#)

High levels of fumarate act as an oncometabolite, competitively inhibiting  $\alpha$ -ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[\[8\]](#)[\[9\]](#) Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1 $\alpha$ ), marking it for degradation. When PHDs are inhibited by fumarate, HIF-1 $\alpha$  is stabilized and accumulates.[\[9\]](#)[\[10\]](#) This leads to the activation of hypoxic signaling pathways, even in the presence of oxygen—a phenomenon known as pseudohypoxia.[\[9\]](#) Stabilized HIF-1 $\alpha$  promotes the transcription of genes involved in glycolysis and angiogenesis, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).[\[8\]](#)[\[9\]](#)



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**Caption:** Mechanism of **Fumarate Hydratase-IN-2 sodium salt** action.

Q3: How should I store the compound?

Proper storage is critical to maintain the stability and activity of the compound.

Form	Storage Temperature	Duration	Special Instructions
Solid Powder	4°C	Up to 3 years	Store sealed and away from moisture. <a href="#">[2]</a> <a href="#">[3]</a>
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. <a href="#">[1]</a> <a href="#">[2]</a>
-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. <a href="#">[1]</a> <a href="#">[2]</a>	

## Solubility and Solution Preparation

Q4: What is the solubility of **Fumarate hydratase-IN-2 sodium salt**?

The solubility of the compound varies depending on the solvent. Assistance with heating and sonication is often required for complete dissolution.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	10.66 mg/mL	24.20 mM	Requires ultrasonic and warming. Use newly opened DMSO as hygroscopic DMSO can reduce solubility. <a href="#">[2]</a>
Water (H <sub>2</sub> O)	6.25 mg/mL	14.19 mM	Requires ultrasonic, warming, and heating to 60°C. <a href="#">[2]</a>

Q5: How do I prepare a stock solution?

To prepare stock solutions, use the appropriate solvent and the calculations below. It is recommended to prepare aliquots of the stock solution for single use to prevent degradation from repeated freeze-thaw cycles.[\[1\]](#)[\[2\]](#)

Protocol for Stock Solution Preparation:

- Weigh the desired amount of **Fumarate hydratase-IN-2 sodium salt** powder.
- Add the calculated volume of solvent (e.g., DMSO) to the vial.
- To aid dissolution, gently warm the vial to 37°C and place it in an ultrasonic bath until the solid is completely dissolved.[\[1\]](#)
- Once dissolved, divide the solution into single-use aliquots and store at -20°C or -80°C.

Stock Solution Preparation Table (for M.Wt = 440.47):

Desired Concentration	Volume of Solvent for 1 mg	Volume of Solvent for 5 mg	Volume of Solvent for 10 mg
1 mM	2.2703 mL	11.3515 mL	22.7030 mL
5 mM	0.4541 mL	2.2703 mL	4.5406 mL
10 mM	0.2270 mL	1.1352 mL	2.2703 mL

## Troubleshooting Guide

Q: I am having trouble dissolving the compound. What should I do? A: Low solubility can be addressed by:

- Heating: Gently warm the solution to 37°C for general dissolution or up to 60°C if using water as a solvent.[\[1\]](#)[\[2\]](#)
- Sonication: Use an ultrasonic bath to agitate the solution, which can significantly improve solubility.[\[1\]](#)[\[2\]](#)

- Fresh Solvent: If using DMSO, ensure it is new and not hygroscopic (has not absorbed water), as this can negatively impact solubility.[\[2\]](#)

Q: My compound seems to have lost activity. Why? A: Loss of activity is often due to improper storage or handling.

- Repeated Freeze-Thaw Cycles: This is a common cause of degradation for many compounds. Always prepare single-use aliquots of your stock solution to maintain its integrity.[\[1\]](#)[\[2\]](#)
- Improper Storage: Ensure the compound, both in solid and solution form, is stored at the recommended temperatures and protected from moisture.[\[2\]](#)

## Experimental Protocols

### Protocol: In Vitro Fumarate Hydratase (FH) Activity Assay

This protocol describes a coupled-enzyme assay to measure the activity of fumarate hydratase and the inhibitory effect of **Fumarate hydratase-IN-2 sodium salt**. The assay monitors the conversion of fumarate to L-malate by FH, followed by the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH), which produces NADH.[\[6\]](#) The increase in NADH is measured by absorbance at 340 nm.

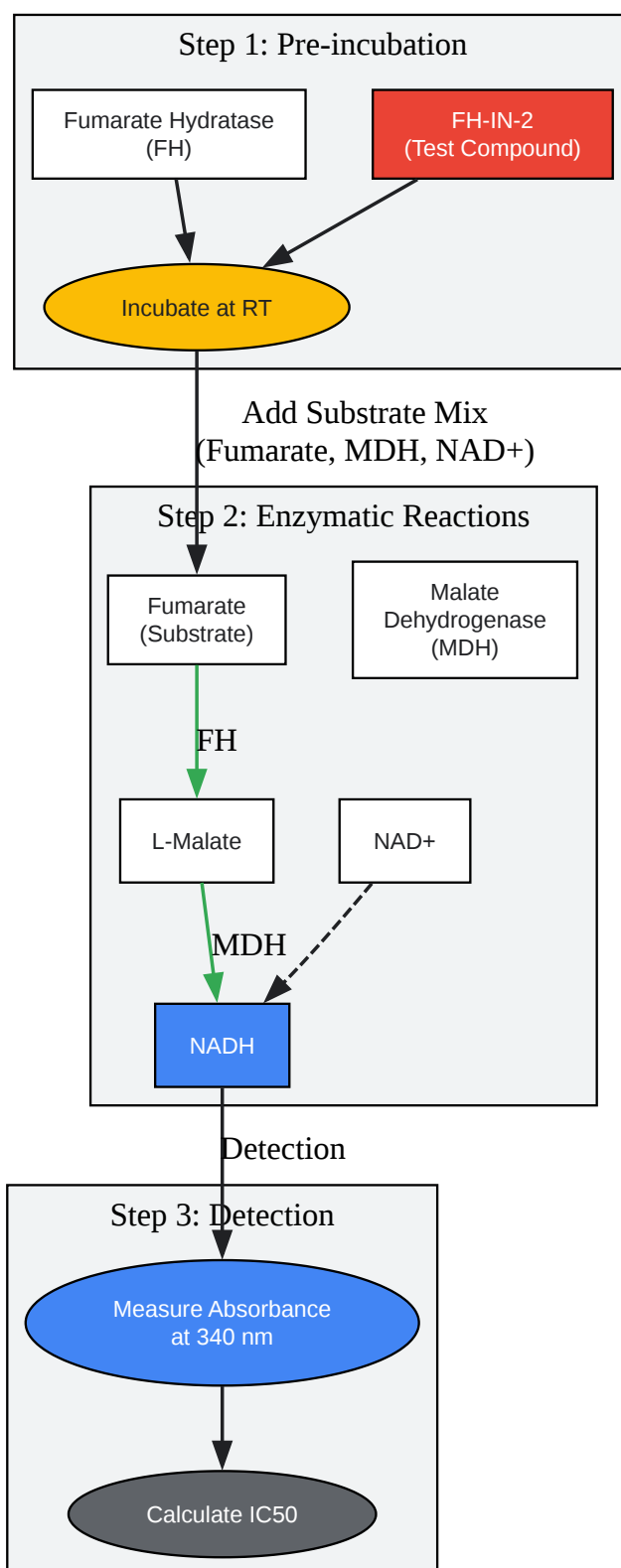
#### Materials:

- Recombinant human Fumarate Hydratase (FH)
- **Fumarate hydratase-IN-2 sodium salt**
- Fumarate (substrate)
- Malate Dehydrogenase (MDH)
- $\beta$ -Nicotinamide adenine dinucleotide (NAD<sup>+</sup>)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well UV-transparent plate

- Spectrophotometer (plate reader)

Procedure:

- Prepare Reagents: Prepare stock solutions of the inhibitor, substrate (fumarate), and NAD<sup>+</sup> in the assay buffer.
- Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, a fixed concentration of FH enzyme, and varying concentrations of **Fumarate hydratase-IN-2 sodium salt** (and a vehicle control, e.g., DMSO). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: To start the reaction, add a solution containing fumarate, MDH, and NAD<sup>+</sup> to each well.
- Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes using a plate reader. This measures the rate of NADH production.
- Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC<sub>50</sub> value.



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**Caption:** Workflow for an *in vitro* Fumarate Hydratase (FH) inhibition assay.

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